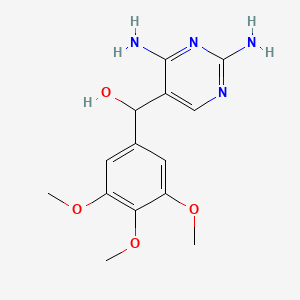
5-Pyrimidinemethanol, 2,4-diamino-alpha-(3,4,5-trimethoxyphenyl)-
説明
Synthesis Analysis
The synthesis of compounds similar to “5-Pyrimidinemethanol, 2,4-diamino-alpha-(3,4,5-trimethoxyphenyl)-” has been studied. For instance, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized . These compounds were designed to occupy the glycerol binding site with proper hydrophilicity for cell entry .科学的研究の応用
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including "5-Pyrimidinemethanol, 2,4-diamino-alpha-(3,4,5-trimethoxyphenyl)-", play a significant role in medicinal chemistry due to their diverse pharmacological properties. These compounds have been extensively studied for their anti-inflammatory, anticancer, antimicrobial, and antifungal activities. For instance, research on pyrimidine scaffolds has highlighted their utility in synthesizing compounds with potent biological effects, such as inhibitors for various biological targets (Rashid et al., 2021; Gondkar, Deshmukh, & Chaudhari, 2013)(Rashid et al., 2021)(Gondkar, Deshmukh, & Chaudhari, 2013).
Applications in Cancer Research
The utility of pyrimidine derivatives in cancer research is well-documented. These compounds, including fluorinated pyrimidines like 5-Fluorouracil, are key in treating various cancers due to their ability to interfere with DNA synthesis. This highlights the broader applicability of pyrimidine derivatives in developing anticancer drugs (Gmeiner, 2020)(Gmeiner, 2020).
Role in Anti-inflammatory and Antimicrobial Activities
Recent syntheses and studies of substituted tetrahydropyrimidine derivatives reveal their potential in exhibiting significant in vitro anti-inflammatory activity, underscoring the versatility of pyrimidine derivatives in designing new therapeutic agents (Gondkar, Deshmukh, & Chaudhari, 2013)(Gondkar, Deshmukh, & Chaudhari, 2013). Additionally, pyrimidine scaffolds have been explored for their antimicrobial properties, further emphasizing their medicinal importance.
Importance in Drug Discovery
The structural diversity and adaptability of pyrimidine derivatives make them crucial scaffolds in drug discovery, with several derivatives showing promise as anti-Alzheimer's agents, highlighting the scaffold's potential in neurodegenerative disease research (Das et al., 2021)(Das et al., 2021).
Optoelectronic Materials
Beyond their medicinal applications, pyrimidine derivatives also find applications in optoelectronic materials. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, demonstrating the chemical versatility and applicability of pyrimidine derivatives beyond pharmaceuticals (Lipunova et al., 2018)(Lipunova et al., 2018).
作用機序
Target of Action
Trimethoprim impurity C, also known as Ro 20-0657/000, is a metabolite of Trimethoprim . The primary target of Trimethoprim is bacterial dihydrofolate reductase (DHFR) , a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) . This enzyme plays a crucial role in the synthesis of bacterial DNA .
Mode of Action
Trimethoprim impurity C, similar to Trimethoprim, is likely to inhibit DHFR . By inhibiting DHFR, it prevents the formation of THF, thereby hindering the synthesis of bacterial DNA and proteins . This inhibition ultimately leads to the cessation of bacterial survival .
Biochemical Pathways
The inhibition of DHFR disrupts the folate metabolism pathway . Folate metabolism is essential for the biosynthesis of thymidylate and purines, as well as several other amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . Inhibition of folate-metabolizing enzymes leads to an imbalance in these pathways, disrupts DNA replication, and eventually causes cell death .
Pharmacokinetics
Steady-state concentrations of Trimethoprim are achieved after approximately 3 days of repeat administration . Average peak serum concentrations of approximately 1 µg/mL (C max) are achieved within 1 to 4 hours (T max) following the administration of a single 100mg dose . Trimethoprim appears to follow first-order pharmacokinetics .
Result of Action
The inhibition of DHFR by Trimethoprim impurity C results in the disruption of bacterial DNA synthesis, leading to the cessation of bacterial survival . This makes it an effective antibacterial agent.
Action Environment
The action of Trimethoprim impurity C, like Trimethoprim, can be influenced by environmental factors such as pH and ionic strength . These factors can affect the adsorption-desorption process of the compound in aquatic environments, especially in coastal or estuary areas where these factors can vary widely . Therefore, these factors need to be considered when modeling the fate and transport of Trimethoprim impurity C in these environments .
特性
IUPAC Name |
(2,4-diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-4-7(5-10(21-2)12(9)22-3)11(19)8-6-17-14(16)18-13(8)15/h4-6,11,19H,1-3H3,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRSRBQVQNNQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CN=C(N=C2N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347744 | |
| Record name | 2,4-Diamino-alpha-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrimidinemethanol, 2,4-diamino-alpha-(3,4,5-trimethoxyphenyl)- | |
CAS RN |
29606-06-2 | |
| Record name | RO-20-0657/000 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029606062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-alpha-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-HYDROXYTRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7439XP501F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How was alpha-hydroxytrimethoprim identified as a degradation product of trimethoprim?
A1: Researchers identified alpha-hydroxytrimethoprim as a degradation product of trimethoprim using advanced mass spectrometry techniques. They incubated trimethoprim with nitrifying activated sludge bacteria, simulating microbial degradation in a wastewater treatment setting. The resulting metabolites were analyzed using electrospray ionization-ion trap mass spectrometry (MSn) combined with H/D-exchange experiments. This approach allowed them to elucidate the structure of the unknown metabolite and confirm its identity as alpha-hydroxytrimethoprim. Further confirmation was achieved using a hybrid quadrupole time-of-flight mass spectrometer (QqTOF-MS) operating in MS/MS mode, which provided accurate mass measurements of the metabolite and its fragment ions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



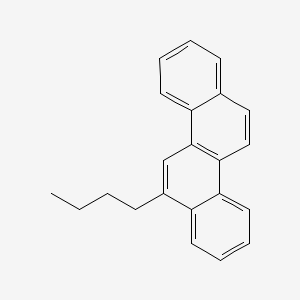

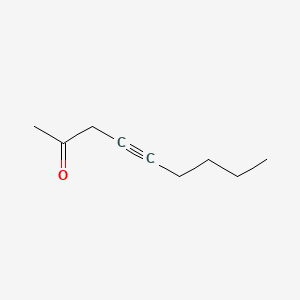
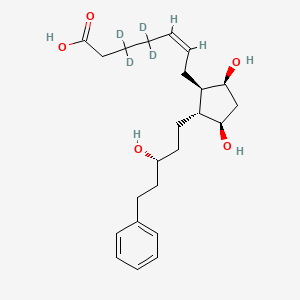

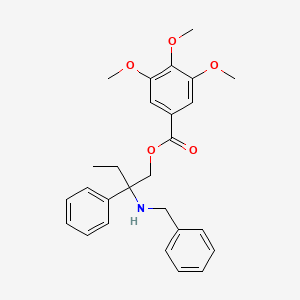
![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)
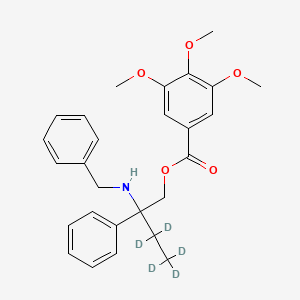

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)

![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)